molecular formula C18H13BrN2O3S B3740529 2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Cat. No.: B3740529
M. Wt: 417.3 g/mol
InChI Key: VUWJCUXIBOSWSZ-OQLLNIDSSA-N
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Description

2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines a thiazole ring with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. The starting materials often include 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and 2-aminothiazole. The key steps in the synthesis include:

    Condensation Reaction: The aldehyde group of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde reacts with the amino group of 2-aminothiazole under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the thiazolo[3,2-a]benzimidazole core.

    Final Modifications: Additional functional group modifications may be performed to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine or other functional groups can be reduced to amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. Its unique structure could interact with various biological targets.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Chemical Biology: It can be used as a probe to study biological processes, particularly those involving oxidative stress or enzyme activity.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
  • 2-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

Uniqueness

The presence of both the bromo and ethoxy groups in 2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

(2E)-2-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c1-2-24-14-8-10(7-11(19)16(14)22)9-15-17(23)21-13-6-4-3-5-12(13)20-18(21)25-15/h3-9,22H,2H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWJCUXIBOSWSZ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 3
Reactant of Route 3
2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 4
Reactant of Route 4
2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 5
Reactant of Route 5
2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Reactant of Route 6
Reactant of Route 6
2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE

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